molecular formula C20H21N3O3S2 B1258316 N-(4-{[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide

N-(4-{[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide

Cat. No. B1258316
M. Wt: 415.5 g/mol
InChI Key: FFQDLQUGGMXGIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide is a sulfonamide in which the nitrogen is the piperidinyl nitrogen of a 2-(1,3-benzothiazol-2-yl)piperidin-1-yl group and the sulfonyl sulfur carries a 4-acetamidophenyl substituent.

Scientific Research Applications

Antimicrobial Applications

N-(4-{[2-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide and its derivatives have been extensively researched for their antimicrobial properties. Studies reveal their effectiveness against various pathogenic bacteria and fungi, particularly Candida species. Notably, certain compounds in this class have demonstrated enhanced activity against fungi compared to bacteria, with certain substituents on the benzothiazole ring significantly impacting anticandidal activity (Mokhtari & Pourabdollah, 2013). Another study highlighted the moderate to significant antibacterial activities of N-substituted derivatives against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Antitumor and Anticancer Properties

Compounds derived from N-(4-{[2-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide have shown potential in antitumor applications. A study found that certain derivatives bearing different heterocyclic ring systems exhibited considerable antitumor activity in vitro against various human tumor cell lines (Yurttaş et al., 2015).

Enzyme Inhibition Studies

The derivatives of N-(4-{[2-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide have been explored for their inhibitory effects on enzymes like cholinesterase. Several studies have synthesized derivatives and tested their activities against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing promising results (Khalid, 2012).

Anticonvulsant Activity

Some derivatives of this compound have been investigated for their anticonvulsant potential. Studies involving the synthesis of benzene sulfonamides linked to benzothiazole and their evaluation for neurotoxicity and anticonvulsant activity have shown promising results, indicating potential applications in treating seizure disorders (Khokra et al., 2019).

Antimalarial and Antiviral Research

Research into the antimalarial properties of sulfonamide derivatives, including those related to N-(4-{[2-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide, has been conducted. Some studies have focused on in vitro antimalarial activity and potential applications as COVID-19 drugs, utilizing computational calculations and molecular docking studies (Fahim & Ismael, 2021).

properties

Product Name

N-(4-{[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide

Molecular Formula

C20H21N3O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

N-[4-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C20H21N3O3S2/c1-14(24)21-15-9-11-16(12-10-15)28(25,26)23-13-5-4-7-18(23)20-22-17-6-2-3-8-19(17)27-20/h2-3,6,8-12,18H,4-5,7,13H2,1H3,(H,21,24)

InChI Key

FFQDLQUGGMXGIS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=NC4=CC=CC=C4S3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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